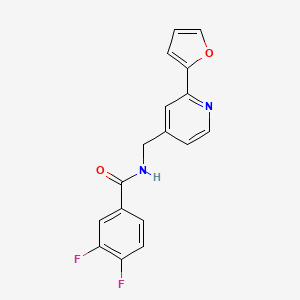

3,4-二氟-N-((2-(呋喃-2-基)吡啶-4-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

聚集增强发射性质:类似于 3,4-二氟-N-((2-(呋喃-2-基)吡啶-4-基)甲基)苯甲酰胺的化合物因其发光性质而受到研究。例如,Srivastava 等人 (2017) 研究了表现出聚集增强发射 (AEE) 和多刺激响应特性的吡啶基取代苯甲酰胺。这些化合物(包括吡啶和苯甲酰胺的衍生物)在溶液和固态中均表现出发光行为,形成具有增强发射的纳米聚集体在水性-DMF 溶液中 (Srivastava 等人,2017)。

受体激动剂的生物等排体:Mathes 等人 (2004) 合成了一系列呋喃[3,2-b]吡啶作为 5-HT(1F) 受体激动剂吲哚类似物的生物等排体。他们鉴定了像 4-氟-N-[3-(1-甲基-哌啶-4-基)-呋喃[3,2-b]吡啶-5-基]-苯甲酰胺这样的化合物,它们是有效且选择性的 5-HT(1F) 受体激动剂,可能对治疗急性偏头痛有用 (Mathes 等人,2004)。

光物理性质:Yamaji 等人 (2017) 制备了具有吡啶和其他芳环的苯甲酰胺,并研究了它们的光物理性质。这些化合物(包括具有吡啶部分的衍生物)表现出具有量子产率的蓝色荧光,突出了它们在生物和有机材料应用中的潜力 (Yamaji 等人,2017)。

KCNQ2/Q3 钾离子通道开放剂:Amato 等人 (2011) 对 N-吡啶基苯甲酰胺衍生物的研究发现它们在治疗癫痫和疼痛中的应用。他们鉴定了像 N-(6-氯-吡啶-3-基)-3,4-二氟-苯甲酰胺这样的化合物,它们在大鼠癫痫和疼痛模型中具有活性 (Amato 等人,2011)。

激发态分子内质子和电荷转移:Han 等人 (2018) 对 3-羟基黄酮等分子结构进行了理论研究,以了解它们的激发态分子内质子转移和分子内电荷转移特性。这项研究与开发荧光探针和有机辐射闪烁体有关 (Han 等人,2018)。

安全和危害

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.

Mode of Action

The compound likely participates in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the synthesis of other compounds.

Pharmacokinetics

Similar compounds have been used in organic synthesis , suggesting that this compound might also have properties suitable for use in these contexts.

Result of Action

The compound’s participation in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of other compounds.

Action Environment

The action, efficacy, and stability of the compound “3,4-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide” can be influenced by various environmental factors. For example, the success of Suzuki–Miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

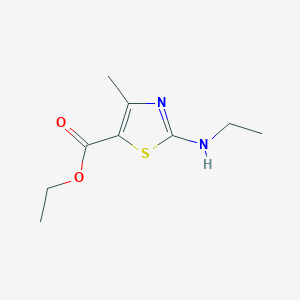

IUPAC Name |

3,4-difluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2/c18-13-4-3-12(9-14(13)19)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOHNTKUJOWREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825750.png)

![5-allyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2825754.png)

![N-[(1-Methoxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2825756.png)

![2-Cyclopropyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2825761.png)

![2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2825762.png)

![N-[2-(1-Benzylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2825763.png)

![2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2825768.png)